Arsenobetaine

Übersicht

Beschreibung

Arsenobetaine is an organoarsenic compound that is primarily found in marine organisms such as fish, shellfish, and certain types of mushrooms . Unlike many other arsenic compounds, this compound is relatively non-toxic and does not exhibit harmful effects in humans or animals . Its discovery dates back to the identification in the Western Rock Lobster, and it has since been recognized as a major arsenic species in various marine animals .

Wissenschaftliche Forschungsanwendungen

Arsenobetaine hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich durch seine Rolle bei der Entgiftung von Arsen in marinen Organismen. Es wird vermutet, dass es als ungiftiges Abfallprodukt wirkt, ähnlich wie Harnstoff im Stickstoffstoffwechsel . Die Biosynthese von this compound beinhaltet den Abbau von Arsenozuckern, gefolgt von Methylierungs- und Oxidationsprozessen . Die molekularen Ziele und Pfade, die an diesen Prozessen beteiligt sind, werden noch untersucht, aber es ist bekannt, dass this compound bei bestimmten Mikroorganismen einen Zellschutz gegen osmotischen Stress und Temperaturschwankungen bietet .

Ähnliche Verbindungen:

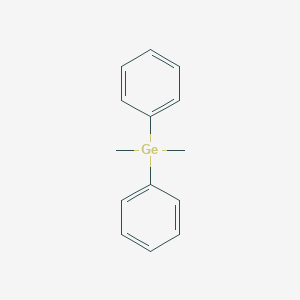

Arsenocholin: Eine weitere Organoarsenverbindung, die in marinen Organismen vorkommt, jedoch weniger häufig als this compound.

Arsenozucker: Dies sind Vorläufer bei der Biosynthese von this compound und kommen in Meeresalgen vor.

Trimethylarsin: Eine flüchtige Organoarsenverbindung, die im Vergleich zu this compound giftiger ist.

Einzigartigkeit von this compound: this compound ist aufgrund seiner ungiftigen Natur und seiner Verbreitung in marinen Organismen einzigartig. Im Gegensatz zu anderen Organoarsenverbindungen stellt es keine wesentlichen Gesundheitsrisiken für Menschen und Tiere dar . Seine Stabilität und Nichtreaktivität machen es zu einem idealen Kandidaten für den Einsatz in verschiedenen wissenschaftlichen und industriellen Anwendungen .

Wirkmechanismus

Target of Action

Arsenobetaine (AsB) is a non-toxic organoarsenical identified as a major arsenic species in marine animals and a number of terrestrial mushrooms .

Mode of Action

The exact mode of action of AsB is still under investigation. It’s known that asb has a dual mode of action: as a transcription factor that binds to glucocorticoid response elements (gre), both for nuclear and mitochondrial dna, and as a modulator of other transcription factors . It affects inflammatory responses, cellular proliferation, and differentiation in target tissues .

Biochemical Pathways

The biosynthesis and transformation of AsB in marine and terrestrial environments have been widely studied . AsB is formed through the biosynthesis pathways involving arsenosugars and dimethylarsinoylethanol . These intermediates play a crucial role in the formation of AsB .

Pharmacokinetics

It’s known that asb is a major arsenic species in various organisms, suggesting that it is well absorbed and distributed in these organisms . More research is needed to fully understand the ADME properties of AsB and their impact on its bioavailability.

Action Environment

The action of AsB is influenced by environmental factors. AsB has been identified in marine animals, terrestrial mushrooms, and freshwater organisms . The concentration of AsB varies significantly between these environments, suggesting that environmental factors influence the formation, acquisition, and action of AsB . . This indicates that the aquatic environment plays a significant role in the action and efficacy of AsB.

Biochemische Analyse

Biochemical Properties

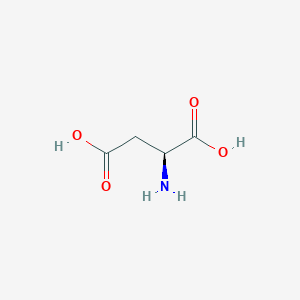

Arsenobetaine is a non-toxic organoarsenical identified as a major arsenic species in marine animals and a number of terrestrial mushrooms . The biochemistry and its biosynthesis are similar to those of choline and betaine . It is likely that the cellular transporter responsible for the uptake of ionic glycine betaine is incapable of distinguishing between the abundant osmolyte, glycine betaine, and this compound .

Cellular Effects

This compound does not exhibit toxic effects in humans or animals

Molecular Mechanism

The possibility exists that this compound is synthesized through additional pathways with transient intermediates that remain undetected due to their fleeting nature .

Temporal Effects in Laboratory Settings

Laboratory-feeding experiments demonstrated that this compound is efficiently accumulated, hence it is probable that the large amounts of this compound found in carnivorous animals is due to accumulation from lower trophic levels .

Metabolic Pathways

This compound could be formed from the methionine salvage pathway as the appropriate enzyme systems are already in place . Several pathways have been proposed for the formation of this compound based on the arsenic compounds found in marine, freshwater, and terrestrial organisms .

Transport and Distribution

At the subcellular level, As addition promoted Se translocation from the leaf cell wall and organelles to cytosolic, where both As and Se predominantly accumulated . These results suggest that the interaction between As and Se inhibits their metabolic processes and enhances vacuolar compartmentalization, thereby influencing their accumulation in plants .

Vorbereitungsmethoden

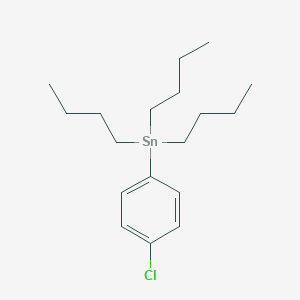

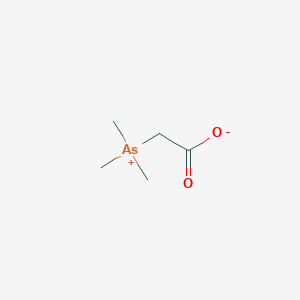

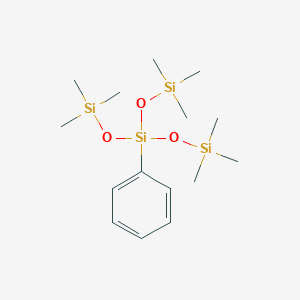

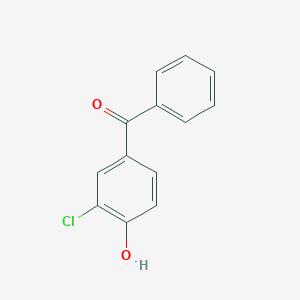

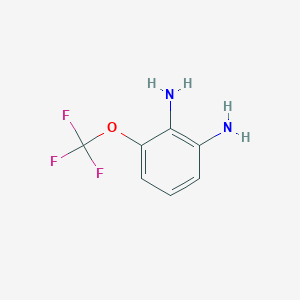

Synthetic Routes and Reaction Conditions: Arsenobetaine can be synthesized from trimethylarsine. The process involves the reaction of trimethylarsine with chloroacetic acid under controlled conditions to produce this compound . The reaction typically requires a solvent such as water and is carried out at room temperature.

Industrial Production Methods: In industrial settings, this compound is often produced as a high-purity powder. The powder is then dissolved in water to create a standard solution. The concentration of this compound in these solutions is determined using various analytical techniques such as inductively coupled plasma mass spectrometry (ICP-MS), inductively coupled plasma optical emission spectrometry (ICP-OES), graphite furnace atomic absorption spectrometry (GFAAS), and liquid chromatography coupled with ICP-MS (LC-ICP-MS) .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Arsenobetaine durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

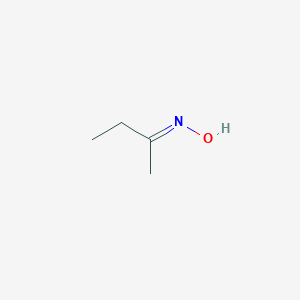

Substitution: Substitutionsreaktionen, die this compound betreffen, treten typischerweise in Gegenwart von Nukleophilen wie Thiolen oder Aminen auf.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Arsenat, Arsenit und verschiedene substituierte Arsenverbindungen, abhängig von den verwendeten spezifischen Reagenzien und Bedingungen .

Vergleich Mit ähnlichen Verbindungen

Arsenocholine: Another organoarsenic compound found in marine organisms, but it is less common than arsenobetaine.

Arsenosugars: These are precursors in the biosynthesis of this compound and are found in marine algae.

Trimethylarsine: A volatile organoarsenic compound that is more toxic compared to this compound.

Uniqueness of this compound: this compound is unique due to its non-toxic nature and its prevalence in marine organisms. Unlike other organoarsenic compounds, it does not pose significant health risks to humans and animals . Its stability and non-reactivity make it an ideal candidate for use in various scientific and industrial applications .

Eigenschaften

IUPAC Name |

2-trimethylarsoniumylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11AsO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTHHTGLGVZZRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As+](C)(C)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11AsO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052833 | |

| Record name | Arsenobetaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arsenobetaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64436-13-1 | |

| Record name | Arsenobetaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64436-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenobetaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064436131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenobetaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Carboxymethyl)trimethylarsonium hydroxide inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARSENOBETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWC1LS4V3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arsenobetaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

204 - 210 °C | |

| Record name | Arsenobetaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

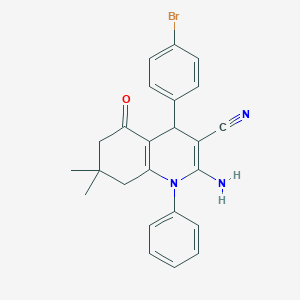

Retrosynthesis Analysis

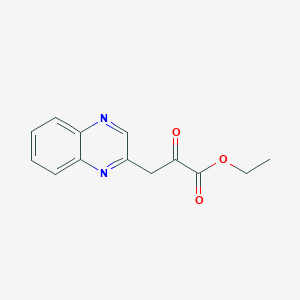

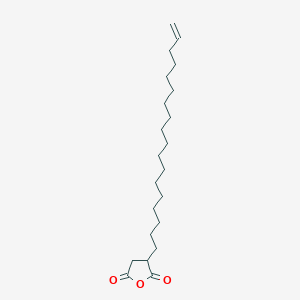

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol](/img/structure/B179474.png)